Desflurane

Description

This compound, or I-653, a a volatile anesthetic that is more rapidly cleared and less metabolized than previous inhaled anesthetics such as [methoxyflurane], [sevoflurane], [enflurane], or [isoflurane].. It was developed in the late 1980s out of a need for a more rapidly acting and rapidly cleared inhaled anesthetic. this compound was granted FDA approval on 18 September 1992.

This compound is a General Anesthetic. The physiologic effect of this compound is by means of General Anesthesia.

This compound is one of the most commonly used volatile anesthetic agents and has an excellent safety record. Rare single case reports of severe acute liver injury resembling halothane hepatitis due to this compound have been published.

This compound is a fluorinated ether with general anesthetic and muscle relaxant activities. Although the exact mechanism of action has not been established, this compound, administered by inhalation, appears to act on the lipid matrix of the neuronal membrane, resulting in disruption of neuronal transmission in the brain. This agent may also enhance the synaptic activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and has 2 investigational indications.

This compound is a highly fluorinated methyl ethyl ether used for maintenance of general anaesthesia. Volatile agents such as this compound may activate GABA channels and hyperpolarize cell membranes. In addition, they may inhibit certain calcium channels and therefore prevent release of neurotransmitters and inhibit glutamate channels. Volatile anesthetics easily partition into cellular membranes and could expand the volume of the cell membrane and subsequently distort channels necessary for sodium ion flux and the development of action potentials necessary for synaptic transmission. This compound preconditions human myocardium against ischemia through activation of mitochondrial K(ATP) channels, adenosine A1 receptor, and alpha and beta adrenoceptors.

A fluorinated ether that is used as a volatile anesthetic for maintenance of general anesthesia.

See also: Isoflurane (related); Sevoflurane (related); Methoxyflurane (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

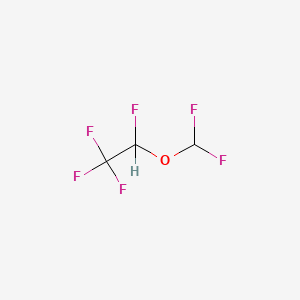

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMFVXJLLWWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866606 | |

| Record name | Desflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS LIQUID., Colorless liquid. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

23.5 °C, 23.5 °C, 74.3 °F | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Negligible, 3.54e+00 g/L, Solubility in water: poor | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.44, Relative density (water = 1): 1.5 | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.44 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

57041-67-5 | |

| Record name | Desflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57041-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desflurane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057041675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRS35BZ94Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Desflurane on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desflurane, a volatile anesthetic, primarily exerts its anesthetic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[1][2] This guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies used to elucidate the mechanism of action of this compound on GABA-A receptors. This compound binds to specific sites within the transmembrane domains of the GABA-A receptor, enhancing the affinity of GABA for its receptor and potentiating the subsequent chloride ion influx.[3][4] This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and ultimately resulting in the state of general anesthesia.[5]

Molecular Interactions and Binding Sites

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly α, β, and γ subunits. This compound, like other volatile anesthetics, is thought to bind at subunit interfaces within the transmembrane domain (TMD) of the receptor.

Key Binding Site Residues:

-

α Subunit (Transmembrane Domain 2 - TM2): Site-directed mutagenesis studies have identified Serine-270 (S270) in the TM2 of α1 and α2 subunits as a critical residue for the potentiating action of this compound. Substitution of this serine with a larger amino acid, such as tryptophan or isoleucine, completely abolishes the potentiation of GABA-induced currents by this compound. This suggests that S270 is a crucial component of the this compound binding pocket.

-

β Subunit (Transmembrane Domain 2 - TM2): In contrast to the α subunit, mutation of asparagine-265 (N265) in the TM2 of the β2 subunit to tryptophan does not prevent the potentiation of GABA-induced responses by this compound. However, other studies with different mutations in the beta subunit have shown reduced modulation by general anesthetics, indicating a complex interaction.

-

Intersubunit Interfaces: Photolabeling studies using analogs of volatile anesthetics have identified binding sites primarily located within the α+/β− and β+/α− subunit interfaces in the TMD. These studies suggest that this compound likely binds in cavities formed at the interface of these subunits, allosterically modulating receptor function.

Mechanism of Action: Potentiation of GABAergic Currents

This compound is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor at clinically relevant concentrations. The binding of this compound to its site on the receptor induces a conformational change that increases the receptor's affinity for GABA.

This leads to:

-

Increased Channel Opening Frequency and/or Duration: this compound potentiates the GABA-induced chloride current, leading to a greater influx of chloride ions into the neuron.

-

Hyperpolarization: The increased chloride influx makes the neuron's membrane potential more negative (hyperpolarized), moving it further away from the threshold for firing an action potential.

-

Reduced Neuronal Excitability: Consequently, the neuron is less likely to fire in response to excitatory stimuli, leading to the central nervous system depression characteristic of general anesthesia.

At supraclinical concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.

Quantitative Analysis of this compound's Effects

The potentiation of GABA-A receptor function by this compound has been quantified using various experimental techniques, primarily electrophysiology.

| Parameter | Receptor Subtype | This compound Concentration | Effect | Reference |

| GABA EC50 Shift | α1β2γ2s | 1-2 MAC | Potentiates GABA-induced currents | |

| Current Potentiation | Wild-type α1β2γ2s | Clinically relevant concentrations | Potentiation of submaximal GABA currents | |

| Mutant Receptor Effect | α1(S270W)β2γ2s | Clinically relevant concentrations | Abolished potentiation of GABA-induced currents | |

| Mutant Receptor Effect | α2(S270I)β3γ2s | Clinically relevant concentrations | Abolished potentiation of GABA-induced currents |

MAC = Minimum Alveolar Concentration

Experimental Protocols

The investigation of this compound's effects on GABA-A receptors relies on several key experimental methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channel function.

Protocol Outline:

-

Cell Preparation: Human embryonic kidney 293 (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s).

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.

-

Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60 mV).

-

Drug Application: GABA, alone or in combination with this compound, is applied to the cell via a rapid perfusion system.

-

Current Measurement: The resulting chloride currents flowing through the GABA-A receptors are recorded and analyzed.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for the action of this compound.

Protocol Outline:

-

Identify Target Residue: Based on homology modeling or previous studies, a specific amino acid residue within a GABA-A receptor subunit is selected for mutation (e.g., S270 in the α1 subunit).

-

Mutagenesis: The cDNA encoding the subunit is altered to replace the target amino acid with another (e.g., serine to tryptophan).

-

Expression: The mutated cDNA is co-expressed with other GABA-A receptor subunits in a suitable cell line (e.g., HEK293 cells).

-

Functional Assay: The effect of this compound on the mutated receptors is then assessed using whole-cell patch-clamp electrophysiology and compared to the effect on wild-type receptors.

Signaling Pathways and Logical Relationships

The interaction of this compound with the GABA-A receptor can be visualized as a series of interconnected events.

Conclusion

The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A receptors. By binding to specific transmembrane sites, particularly involving the α subunit, this compound enhances the inhibitory effects of GABA. This leads to increased chloride conductance, neuronal hyperpolarization, and ultimately, the state of general anesthesia. Understanding these intricate molecular interactions is crucial for the development of safer and more effective anesthetic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sevoflurane potentiates and blocks GABA-induced currents through recombinant alpha1beta2gamma2 GABAA receptors: implications for an enhanced GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

Physicochemical Properties of Desflurane for In Vitro Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of desflurane, a widely used volatile anesthetic, tailored for its application in in vitro research. Understanding these properties is critical for designing and executing precise and reproducible experiments to investigate its cellular and molecular mechanisms of action. This document outlines key physical and chemical data, details established experimental protocols for in vitro studies, and visualizes relevant signaling pathways modulated by this compound.

Core Physicochemical Properties of this compound

This compound (1,2,2,2-tetrafluoroethyl difluoromethyl ether) is a highly fluorinated methyl ethyl ether.[1] Its distinct physicochemical characteristics, particularly its high volatility, necessitate specialized equipment for accurate administration in a laboratory setting.[1][2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, crucial for calculating and controlling its concentration in in vitro systems.

| Property | Value | Unit | Notes |

| Molecular Weight | 168.04 | g/mol | [1][3] |

| Boiling Point (at 1 atm) | 22.8 | °C | Close to room temperature, highlighting its high volatility. |

| Vapor Pressure (at 20°C) | 669 - 681 | mmHg | Significantly higher than other volatile anesthetics, requiring a heated and pressurized vaporizer for controlled delivery. |

| Blood/Gas Partition Coefficient | 0.42 - 0.57 | - | Indicates low solubility in blood, leading to rapid onset and emergence from anesthesia in clinical settings. |

| Oil/Gas Partition Coefficient | 19 | - | Reflects its potency, which is inversely correlated with the Minimum Alveolar Concentration (MAC). |

| Minimum Alveolar Concentration (MAC) in O₂ (Adults, 31-65 years) | 6.0 | % | The concentration at which 50% of patients do not move in response to a surgical stimulus. This value is age-dependent. |

| MAC in O₂ (Adults, 18-30 years) | 7.25 | % |

Experimental Protocols for In Vitro Studies

The high volatility of this compound presents unique challenges for in vitro research. Standard cell culture incubators are not suitable for maintaining a stable concentration of the anesthetic. Therefore, a sealed and temperature-controlled system is required.

General Experimental Workflow for In Vitro this compound Exposure

The following workflow outlines the typical steps for exposing cell cultures or tissue slices to this compound in a research setting.

Detailed Methodologies

1. Cell Culture Exposure:

-

Apparatus: A sealed exposure chamber is required. This can be a custom-made airtight box or a modified desiccator. The chamber should have inlet and outlet ports for gas delivery and sampling. A specialized vaporizer (e.g., Tec 6), which heats and pressurizes this compound, is necessary to deliver a precise concentration.

-

Procedure:

-

Culture cells (e.g., SH-SY5Y neuroblastoma cells, human umbilical vein endothelial cells - HUVECs) in appropriate multi-well plates or flasks.

-

Calibrate the vaporizer to deliver the desired concentration of this compound, typically expressed as a multiple of MAC (e.g., 1.0 or 1.2 MAC). The carrier gas is usually a mixture of air and CO₂ to maintain physiological pH in the culture medium.

-

Place the cell culture plates inside the sealed chamber.

-

Flush the chamber with the this compound-gas mixture at a constant flow rate.

-

Continuously monitor the anesthetic concentration within the chamber using a gas analyzer.

-

Incubate the chamber at 37°C for the desired duration (e.g., 30 minutes to 24 hours).

-

Following exposure, terminate the gas flow and either flush the chamber with normal air/CO₂ or immediately harvest the cells for downstream analysis.

-

2. Organotypic Slice Culture Exposure:

-

Apparatus: Similar to cell culture, a sealed chamber and a calibrated vaporizer are required. The chamber must accommodate the slice culture inserts.

-

Procedure:

-

Prepare organotypic hippocampal or cortical slices from neonatal rodents and culture them on semi-permeable membrane inserts.

-

Once the cultures are established, transfer the inserts into the sealed exposure chamber.

-

Deliver the this compound/gas mixture as described for cell cultures, ensuring the gas flows over the surface of the slices.

-

Maintain the chamber at the appropriate temperature and humidity.

-

After the exposure period, return the slices to a standard incubator for a recovery period or fix/harvest them for analysis.

-

3. Electrophysiology:

-

Apparatus: For whole-cell patch-clamp or field potential recordings, the anesthetic is delivered to the artificial cerebrospinal fluid (aCSF) perfusing the cells or slices.

-

Procedure:

-

Prepare acute brain slices or cultured neurons for recording in a submerged or interface-style recording chamber.

-

Dissolve this compound into the aCSF reservoir. Due to its volatility, this requires a closed system where the aCSF is bubbled with a gas mixture containing the desired concentration of this compound.

-

The this compound-containing aCSF is then perfused into the recording chamber.

-

Allow for an equilibration period (e.g., 100 seconds) for the anesthetic effect to stabilize before recording synaptic currents or action potentials.

-

Washout is achieved by perfusing with normal aCSF.

-

4. Analysis of Cellular Effects:

-

Cytotoxicity Assays: To assess cell death, lactate (B86563) dehydrogenase (LDH) release assays or flow cytometry with Annexin V/propidium iodide staining can be performed.

-

Comet Assay: This technique is used to evaluate DNA damage in cells exposed to this compound.

-

Western Blotting and Immunofluorescence: These methods are used to quantify changes in protein expression and localization (e.g., NF-κB p65 subunit nuclear translocation).

-

Mitochondrial Function Assays: Flow cytometry can be used to measure changes in mitochondrial membrane potential and levels of reactive oxygen species (ROS).

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways. The following diagrams illustrate some of the most studied interactions in vitro.

GABAergic Neurotransmission

This compound, like many volatile anesthetics, potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This leads to increased chloride influx and hyperpolarization of the neuronal membrane, reducing neuronal excitability.

Mitochondrial Function

In vitro studies have shown that this compound, unlike some other volatile anesthetics, does not appear to induce the opening of the mitochondrial permeability transition pore (mPTP) or activate caspase-3, a key executioner of apoptosis. This suggests a more favorable profile regarding mitochondrial-mediated cell death pathways.

NF-κB Inflammatory Pathway

This compound has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. In endothelial cells, this compound preconditioning can induce an initial activation of NF-κB, followed by an inhibition of its excessive activation during reperfusion, ultimately leading to a protective, anti-apoptotic effect.

Conclusion

The unique physicochemical properties of this compound, particularly its high vapor pressure and low boiling point, mandate specialized experimental setups for reliable in vitro research. By employing sealed exposure systems and calibrated vaporizers, researchers can accurately study its effects on various cellular and molecular targets. The evidence from in vitro studies indicates that this compound modulates key signaling pathways, including enhancing GABAergic inhibition and influencing the NF-κB inflammatory cascade, while appearing to have a limited impact on inducing mitochondrial-mediated apoptosis. This guide provides a foundational framework for researchers to design and conduct rigorous in vitro investigations into the mechanisms of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Desflurane Metabolism and Trifluoroacetic Acid Formation

This guide provides a comprehensive overview of the metabolic fate of the volatile anesthetic this compound, with a specific focus on the formation of trifluoroacetic acid (TFA). The information presented herein is intended for a technical audience and details the biochemical pathways, quantitative metabolic data, and experimental methodologies relevant to the study of this compound biotransformation.

Introduction to this compound Metabolism

This compound (1,2,2,2-tetrafluoroethyl difluoromethyl ether) is a widely used inhalational anesthetic characterized by its rapid onset and offset of action due to low solubility in blood and tissues.[1] A key feature of this compound is its high resistance to biodegradation.[2] It undergoes minimal metabolism in the human body, a characteristic that distinguishes it from older volatile anesthetics like halothane.[3][4] What little metabolism does occur is primarily oxidative and catalyzed by the cytochrome P450 enzyme system in the liver.[5]

The Metabolic Pathway: From this compound to Trifluoroacetic Acid

The biotransformation of this compound, although minor, is significant due to the nature of its metabolites. The process is predominantly carried out by the cytochrome P450 isoform 2E1 (CYP2E1). The metabolic cascade begins with the oxidation of this compound, leading to the formation of a reactive intermediate, trifluoroacetyl chloride. This intermediate is unstable and can covalently bind to liver proteins, forming trifluoroacetylated (TFA) protein adducts. Alternatively, the trifluoroacetyl chloride can be hydrolyzed to form trifluoroacetic acid (TFA), which is then excreted in the urine.

References

- 1. This compound clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics and implications of this compound metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]

Pharmacokinetics of Desflurane in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of desflurane in rodent models, a critical area of study for preclinical anesthetic research and development. This compound, a halogenated ether inhalation anesthetic, is characterized by its low solubility in blood and tissues, leading to rapid induction of and emergence from anesthesia.[1][2][3] Understanding its pharmacokinetic profile in rats and mice is essential for translating preclinical findings to clinical practice.

Core Pharmacokinetic Parameters

Data Presentation

Due to a lack of specific published values for clearance, volume of distribution, and half-life of this compound in rats and mice, a quantitative summary table for these core pharmacokinetic parameters cannot be provided at this time. Preclinical studies investigating these parameters are often conducted internally by pharmaceutical developers.

However, comparative data on the blood-gas partition coefficient, a key indicator of the speed of anesthetic uptake and elimination, is available.

| Species | Blood:Gas Partition Coefficient | Reference |

| Rat | 0.42 | [6] |

| Human | 0.42 | [5][7] |

This low blood-gas partition coefficient signifies that this compound has a low solubility in blood, leading to a rapid rise in its partial pressure in the alveolar gas and subsequently in the arterial blood and brain, resulting in a fast onset of anesthesia.[3] Conversely, upon discontinuation of administration, the low solubility facilitates rapid elimination from the body, primarily via the lungs.[4][8]

A study in Sprague-Dawley rats demonstrated a significantly faster time to recumbency with this compound compared to isoflurane (B1672236), a finding attributed to this compound's lower blood-gas solubility.[6]

| Anesthetic Agent | Median Time to Recumbency (seconds) |

| This compound | 45.0 |

| Isoflurane | 64.4 |

Data from a study in Sprague-Dawley rats.[6]

Metabolism

This compound undergoes minimal metabolism in the body.[2][9] Studies in rats have shown that this compound is highly resistant to biodegradation.[2][9] This low level of metabolism contributes to its safety profile, as the formation of potentially toxic metabolites is negligible.[2]

Experimental Protocols

Detailed, standardized protocols for pharmacokinetic studies of this compound in rodents are not universally published. However, a general workflow can be constructed based on established methodologies for volatile anesthetics and rodent research.

Experimental Workflow for this compound Pharmacokinetic Study in Rodents

Caption: General experimental workflow for a rodent pharmacokinetic study of this compound.

Key Methodologies

1. This compound Administration:

-

Vaporizer: A calibrated vaporizer specific for this compound is required due to its high vapor pressure.[7][10]

-

Delivery System: this compound is delivered in a carrier gas (e.g., oxygen or a mixture of oxygen and air) to an inhalation chamber for whole-body exposure or a nose cone for individual animal administration.

-

Concentration Control: The concentration of this compound administered should be precisely controlled and monitored throughout the study.

2. Blood and Tissue Sampling:

-

Blood Collection: For serial blood sampling to construct a pharmacokinetic curve, surgical implantation of a catheter (e.g., in the jugular or carotid artery) is the preferred method to minimize stress and allow for repeated, timed sample collection.[11] Alternatively, sparse sampling techniques from sites like the saphenous or tail vein can be employed, where each animal contributes a limited number of samples.[12][13]

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., brain, fat, liver, kidney) are rapidly harvested, weighed, and stored appropriately (typically frozen at -80°C) until analysis.

3. Analytical Method:

-

Gas Chromatography (GC): Headspace gas chromatography is the standard method for quantifying volatile anesthetics like this compound in biological matrices.[14][15][16][17][18][19]

-

Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection.[14][15][16][17][19][20] GC-FID is a robust and common method for this purpose.[14][20]

-

Sample Preparation: Blood or tissue homogenates are placed in a sealed headspace vial and heated to allow the volatile this compound to partition into the gas phase (headspace). An aliquot of the headspace is then injected into the GC system.[15][18][19][21][22]

Signaling Pathways

This compound exerts its anesthetic effects through modulation of several key signaling pathways in the central nervous system.

GABAergic Signaling Pathway

This compound enhances the function of GABA_A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This potentiation of GABAergic neurotransmission is a key mechanism of its anesthetic action.

Caption: this compound's potentiation of the GABA_A receptor signaling pathway.

Glutamatergic Signaling Pathway (NMDA Receptor)

This compound also inhibits excitatory neurotransmission by acting on N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors.

Caption: this compound's inhibition of the NMDA receptor signaling pathway.

Potassium Channel Signaling

This compound is known to modulate the activity of certain potassium channels, which plays a role in regulating neuronal excitability.

Caption: this compound's activation of two-pore domain potassium channels.

Conclusion

The pharmacokinetic profile of this compound in rodent models is characterized by rapid uptake and elimination, primarily driven by its low blood-gas partition coefficient and minimal metabolism. While specific quantitative data on clearance, volume of distribution, and half-life in rats and mice are not extensively published, the established experimental methodologies for volatile anesthetics can be adapted for detailed pharmacokinetic investigations. Further research to quantify these parameters in different rodent strains would be valuable for refining preclinical models and enhancing the translation of anesthetic drug development. The primary mechanisms of this compound's anesthetic action involve the potentiation of inhibitory GABAergic signaling and the inhibition of excitatory glutamatergic signaling, as well as the modulation of potassium channels.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and its efficacy in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Inhaled Anesthetics | Anesthesia Key [aneskey.com]

- 4. This compound clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and potency of desflurance (I-653) in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aversion to this compound and Isoflurane in Sprague-Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound elimination from respiratory gas and blood during the 20 minutes after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics and implications of this compound metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.wfsahq.org [resources.wfsahq.org]

- 11. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 13. hkstp.org [hkstp.org]

- 14. Development and validation of a direct headspace GC-FID method for the determination of sevoflurane, this compound and other volatile compounds of forensic interest in biological fluids: application on clinical and post-mortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of volatile anesthetics isoflurane and enflurane in mouse brain tissues using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gas chromatographic determination of volatile anaesthetic agents in blood. Part 2. Clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensi… [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Desflurane's Effects on the Central Nervous System and Neuronal Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desflurane is a highly utilized volatile anesthetic in clinical practice, known for its rapid onset and offset of action.[1] Its primary effects are mediated through complex interactions within the central nervous system (CNS), leading to a reversible state of unconsciousness, amnesia, and immobility. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action at the neuronal level, focusing on its influence on ion channels, synaptic transmission, and intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of anesthetics and the development of novel therapeutic agents targeting the CNS.

Core Mechanisms of Action at the Neuronal Level

This compound's anesthetic properties arise from its modulation of a wide array of molecular targets within the CNS, ultimately leading to a suppression of neuronal activity.[1] The principal mechanisms involve the enhancement of inhibitory neurotransmission and the attenuation of excitatory signaling.

Modulation of Ligand-Gated Ion Channels

Gamma-Aminobutyric Acid Type A (GABAA) Receptors: A primary target for this compound is the GABAA receptor, a ligand-gated chloride channel that mediates the majority of fast inhibitory neurotransmission in the brain.[1] this compound enhances the function of GABAA receptors, potentiating the inhibitory effects of GABA.[1] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and reducing the likelihood of action potential firing.[1] This potentiation of inhibitory signaling contributes significantly to the sedative and hypnotic effects of this compound.[1]

N-Methyl-D-Aspartate (NMDA) Receptors: this compound has been shown to inhibit the function of NMDA receptors, which are critical for excitatory neurotransmission, synaptic plasticity, and memory formation.[1] By antagonizing NMDA receptors, this compound reduces excitatory signaling in the CNS, contributing to its anesthetic and amnesic effects.[1]

Influence on Voltage-Gated and Other Ion Channels

Potassium Channels: this compound interacts with several types of potassium channels, which play a crucial role in setting the resting membrane potential and regulating neuronal excitability. Notably, this compound activates two-pore domain potassium (K2P) channels, leading to an efflux of potassium ions from the neuron.[1] This results in membrane hyperpolarization and a decrease in neuronal activity, further contributing to the anesthetic state.[1]

Effects on Synaptic Transmission

This compound modulates synaptic transmission by affecting both presynaptic and postsynaptic mechanisms. It has been observed to decrease the release of excitatory neurotransmitters, such as glutamate, while potentially increasing the release of the inhibitory neurotransmitter GABA.[1] This shift in the balance towards inhibitory neurotransmission is a key factor in the induction and maintenance of anesthesia.

Quantitative Effects on Neuronal Activity

The following tables summarize the quantitative effects of this compound on various parameters of neuronal activity as reported in the scientific literature.

Table 1: Effects of this compound on Spinal Cord Neuronal Activity

| Parameter | This compound Concentration | Effect | Reference |

| H/M Ratio (Spinal Cord Excitability) | 3.7% in 100% O₂ | Decrease to 12% ± 5% of baseline | [2] |

| H/M Ratio (Spinal Cord Excitability) | 7.4% in 100% O₂ | Decrease to 7% ± 4% of baseline | [2] |

Table 2: Effects of this compound on Cerebellar Granule Cell Firing

| Parameter | This compound Application | Effect | Reference |

| Probability of Eliciting Spikes | 2 MAC | -34.9% ± 4.1% | [3] |

| Total Number of Emitted Spikes | 2 MAC | -41.2% ± 3.6% | [3] |

| 1st Spike Latency | 2 MAC | -17.1% ± 2.6% | [3] |

Intracellular Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the intracellular signaling cascades that are affected by this compound, suggesting that its effects extend beyond direct ion channel modulation.

Protein Kinase C (PKC) and MAPK/ERK Pathway

This compound has been shown to induce the activation of Protein Kinase C (PKC), particularly the PKC-epsilon isoform, and the extracellular signal-regulated kinase 1 and 2 (ERK1/2) in the context of cardioprotection, a phenomenon that may share mechanisms with neuroprotection.[4] The activation of these pathways can influence a variety of cellular processes, including gene expression and cell survival.

Akt/GSK3β Signaling Pathway

Studies have indicated that this compound, in contrast to some other volatile anesthetics, may have a lesser impact on the Akt/Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway.[5] This pathway is crucial for neuronal survival, proliferation, and differentiation. The differential effects of anesthetics on this pathway could underlie variations in their neurotoxic potential.

Neuroinflammatory Signaling

This compound has been shown to modulate neuroinflammatory pathways, such as the p38/Toll-like receptor 4 (TLR4) pathway.[1] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in certain contexts.[1]

Experimental Protocols

The following sections outline the general methodologies employed in key experiments to elucidate the effects of this compound on neuronal activity.

In Vivo Electrophysiology: Spinal Cord Recordings

Objective: To assess the effect of this compound on spinal cord excitability.

Methodology:

-

Animal Preparation: Subjects (e.g., human volunteers or animal models) are prepared for surgery. For human studies, this involves the placement of stimulating and recording electrodes over the appropriate nerves and muscles.

-

Anesthesia Administration: this compound is administered at varying end-tidal concentrations (e.g., 3.7% and 7.4%) in a controlled mixture of gases (e.g., 100% O₂ or 50% O₂/N₂O).[2]

-

Neurophysiological Recordings: Standard neurophysiological techniques are used to measure spinal cord excitability. This often involves recording the Hoffmann reflex (H-reflex) and the maximal motor response (M-wave) to assess the H/M ratio.

-

Data Acquisition and Analysis: Measurements are taken before this compound administration and at stable levels of each concentration. The H/M ratio is calculated and compared across different anesthetic depths.

In Vitro Electrophysiology: Patch-Clamp Recordings from Cerebellar Granule Cells

Objective: To investigate the effects of this compound on synaptic transmission and intrinsic excitability of individual neurons.

Methodology:

-

Slice Preparation: Acute cerebellar slices are prepared from animal models (e.g., rats).

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on granule cells.

-

This compound Application: this compound is delivered to the recording chamber at a specific concentration (e.g., 2 MAC) dissolved in the artificial cerebrospinal fluid (aCSF).[3]

-

Stimulation and Recording:

-

Synaptic Transmission: Mossy fibers are stimulated to evoke excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in the recorded granule cell.

-

Intrinsic Excitability: Current injections are used to elicit action potentials and assess changes in firing properties.

-

-

Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic currents, as well as alterations in action potential firing patterns, are analyzed before and during this compound application.

Western Blotting for Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the activation of intracellular signaling pathways.

Methodology:

-

Tissue/Cell Collection: Brain tissue or cultured neurons are harvested after exposure to this compound at various concentrations and durations.

-

Protein Extraction: Total protein is extracted from the samples.

-

Protein Quantification: The concentration of protein in each sample is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).

-

Detection and Quantification: The membrane is then incubated with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase), and the protein bands are visualized and quantified. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Conclusion

This compound exerts its profound effects on the central nervous system through a multifaceted mechanism of action that involves the modulation of various ion channels, the alteration of synaptic transmission, and the engagement of specific intracellular signaling pathways. Its ability to enhance GABAergic inhibition and suppress glutamatergic excitation is fundamental to its anesthetic properties. Furthermore, emerging evidence on its influence on signaling cascades such as the PKC/MAPK and Akt/GSK3β pathways opens new avenues for understanding its neuroprotective and potential neurotoxic effects. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for future research aimed at refining our understanding of this important anesthetic agent and for the development of novel drugs with improved safety and efficacy profiles for CNS applications.

References

- 1. Beneficial effect of transient this compound inhalation on relieving inflammation and reducing signaling induced by MPTP in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound on the nervous system: from spinal cord to muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of this compound on Neuronal Communication at a Central Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound preconditioning induces time-dependent activation of protein kinase C epsilon and extracellular signal-regulated kinase 1 and 2 in the rat heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoflurane Is More Deleterious to Developing Brain Than this compound: The Role of the Akt/GSK3β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Initial Investigations into Desflurane-induced Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the neurotoxic potential of Desflurane, a commonly used volatile anesthetic. Concerns regarding the impact of general anesthetics on the central nervous system, particularly in vulnerable populations, have prompted rigorous investigation. This document synthesizes key findings from in vitro and in vivo studies, details the experimental protocols used, and visualizes the core molecular pathways implicated in this compound-induced neuronal injury.

In Vitro Investigations: Cellular Models of this compound Neurotoxicity

Initial studies have largely utilized immortalized human cell lines and primary neuronal cultures to dissect the direct effects of this compound at the cellular level. A significant finding is that this compound's neurotoxic potential is often conditional, manifesting most prominently in the presence of a co-stressor like hypoxia.[1][2]

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative outcomes from foundational in vitro experiments investigating this compound's effects on neuronal cells.

Table 1: Effects of this compound on Caspase-3 Activation and Amyloid-β (Aβ) Production in H4-APP Cells

| Condition (6-hour exposure) | Caspase-3 Activation (% of Control) | Key Inhibitor Effect | Reference |

| 12% this compound alone | No significant change | N/A | [1][3] |

| Hypoxia (18% O₂) alone | No significant change | N/A | [1] |

| 12% this compound + Hypoxia | 235% | Attenuated to 106% by γ-secretase inhibitor L-685,458 | |

| 12% this compound + Hypoxia + Aβ | 806% (vs. 295% for this compound + Hypoxia alone) | Potentiation by Aβ demonstrates a synergistic effect |

Table 2: Effects of this compound on Viability and Cytotoxicity in Neuronal Cultures

| Cell Model | Exposure Condition | Endpoint | Result (% of Control or as specified) | Reference |

| Rat Cortical Neurons | Equipotent dose to 1.3% sevoflurane (B116992) (1 hr) | Cell Viability (3 days post-exposure) | 67% viable cells (vs. 86% in control) | |

| Differentiated Monkey Neural Stem Cells | 5.7% this compound (24 hr) | LDH Release (Cytotoxicity) | Significant elevation in LDH release | |

| Undifferentiated Monkey Neural Stem Cells | 5.7% this compound (24 hr) | LDH Release (Cytotoxicity) | No significant change | |

| Differentiated Monkey Neural Stem Cells | 5.7% this compound (24 hr) | Cytokine Levels | Increased G-CSF, IL-12, IL-9, IL-10, TNF-α |

Key Experimental Protocols: In Vitro

Protocol 1: Caspase Activation and Aβ Production in H4-APP Cells

-

Cell Line: H4 human neuroglioma cells stably overexpressing human amyloid precursor protein (H4-APP).

-

Culture Conditions: Cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS). For experiments, cells are often switched to a serum-free medium.

-

Anesthetic Exposure: Cells are placed in a sealed, humidified chamber. This compound (12%) is introduced via a calibrated vaporizer. For hypoxic conditions, the oxygen concentration is reduced to 18%. The exposure duration is typically 6 hours.

-

Analysis:

-

Caspase-3 Activity: Cell lysates are collected, and caspase-3 activity is measured using a fluorometric assay that detects the cleavage of a specific substrate (e.g., Ac-DEVD-AMC).

-

Aβ Levels: Aβ40 and Aβ42 levels in the conditioned media are quantified using sandwich enzyme-linked immunosorbent assays (ELISA).

-

Protein Expression: Levels of β-site APP-cleaving enzyme (BACE) and APP fragments are determined by Western blot analysis.

-

Protocol 2: Neurotoxicity Assessment in Differentiated Primate Neural Stem Cells

-

Cell Model: Neural stem cells (NSCs) harvested from the hippocampus of a gestational day 80 monkey brain.

-

Differentiation: NSCs are guided to differentiate into a mixed culture of neurons, astrocytes, and oligodendrocytes using specific growth factors and media over a period of several weeks.

-

Anesthetic Exposure: Differentiated cultures are exposed to 5.7% this compound in a controlled chamber for short-term (3 hours) or prolonged (24 hours) periods.

-

Analysis:

-

Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium is measured using a colorimetric assay as an indicator of cell membrane damage and death.

-

Inflammatory Response: A panel of cytokines (e.g., G-CSF, IL-12, IL-9, IL-10, TNF-α) in the culture medium is quantified using a multiplex immunoassay.

-

Neuronal Viability: The number of viable neurons is assessed by immunocytochemistry and flow cytometry for a neuron-specific marker, such as polysialic acid neural cell adhesion molecule (PSA-NCAM).

-

Mandatory Visualizations: In Vitro Workflows and Pathways

In Vivo Investigations: Animal Models of this compound Exposure

Animal models, particularly neonatal rodents, are crucial for understanding how this compound exposure affects the developing brain and subsequent cognitive function. These studies have suggested that in the neonatal period, this compound may induce more significant neuroapoptosis than other volatile anesthetics like Isoflurane and Sevoflurane.

Quantitative Data from In Vivo Studies

Table 3: Effects of Neonatal this compound Exposure in Mice

| Model | Exposure Condition | Endpoint | Result | Reference |

| P6 C57BL/6 Mice | 8% this compound (6 hr) | Neuroapoptosis (Activated Caspase-3) | Significantly greater than equipotent doses of Sevoflurane (3%) or Isoflurane (2%) | |

| P6 C57BL/6 Mice | 8% this compound (6 hr) | Working Memory (Y-Maze) | Significantly impaired performance in adulthood | |

| P7-8 Mice | ~0.6 MAC this compound (6 hr) | Neuronal Cell Death | Significantly increased, similar to equipotent Isoflurane and Sevoflurane |

Key Experimental Protocols: In Vivo

Protocol 3: Neonatal Anesthetic Exposure and Behavioral Testing in Mice

-

Animal Model: Postnatal day 6 (P6) or P7 C57BL/6 mice. The minimum alveolar concentration (MAC) is first determined for the specific age group to establish equipotent anesthetic doses.

-

Anesthetic Exposure: Pups are separated from the dam and placed in a temperature-controlled chamber. A mixture of this compound (e.g., 8%) and oxygen is delivered for a set duration, typically 6 hours. Control animals receive only oxygen/air.

-

Post-Exposure Analysis:

-

Neuroapoptosis: A subset of animals is euthanized hours after exposure. Brains are harvested, sectioned, and stained for markers of apoptosis, such as activated caspase-3 (immunohistochemistry) or DNA fragmentation (TUNEL assay). Apoptotic cells are then quantified in specific brain regions (e.g., neocortex).

-

Behavioral Testing: The remaining animals are returned to their home cage, weaned, and allowed to mature to adulthood. They then undergo a battery of behavioral tests to assess cognitive function. The Y-maze is commonly used to evaluate spatial working memory.

-

Mandatory Visualization: In Vivo Workflow

Key Signaling Pathways Implicated in this compound Neurotoxicity

Research suggests that this compound-induced neurotoxicity is not caused by a single mechanism but rather the perturbation of several interconnected signaling pathways, primarily culminating in apoptosis.

-

Caspase-Dependent Apoptosis: A central mechanism is the activation of executioner caspases, such as Caspase-3. As shown in vitro, this can be triggered by a combination of this compound and hypoxia, which increases levels of BACE and subsequently Aβ, creating a neurotoxic feedback loop.

-

NF-kappaB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Studies have indicated that this compound exposure can induce apoptosis through an NF-κB-dependent pathway. This pathway can be inhibited by antioxidants like lipoic acid, suggesting a role for oxidative stress in its activation.

-

Mitochondrial Dysfunction: While more extensively studied with isoflurane, mitochondrial pathways are relevant to all volatile anesthetics. Anesthetic exposure can increase reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore (mPTP), a reduction in mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

Mandatory Visualization: Convergent Apoptotic Pathways

References

- 1. The Inhalation Anesthetic this compound Induces Caspase Activation and Increases Amyloid β-Protein Levels under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhalation anesthetic this compound induces caspase activation and increases amyloid beta-protein levels under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General anesthetics and β-amyloid protein - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Modern Anesthetic: A Technical Guide to the Discovery and Chemical Synthesis of Desflurane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) has become a cornerstone of modern anesthesia, prized for its rapid onset and offset of effects, which allows for precise control over the depth of anesthesia and a quick recovery period for patients.[1][2] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this highly fluorinated methyl ethyl ether. It details the historical context of its development, the key scientific breakthroughs, and the various synthetic pathways that have been established for its production. The document offers a comprehensive overview of the experimental protocols, quantitative data, and logical frameworks underlying the synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Discovery and Development

The journey of this compound from a laboratory curiosity to a clinical staple was driven by the persistent search for an ideal inhalational anesthetic. While synthesized in the 1960s by Ross C. Terrell, its unique physical properties, particularly its low boiling point, presented significant challenges for the anesthetic vaporizers of that era, leading to its initial shelving.[3]

Renewed interest in this compound emerged in the 1980s with the rise of outpatient or day-surgery procedures.[3] This new surgical paradigm demanded an anesthetic agent that would allow patients to recover quickly and return home in a timely manner. This compound's low solubility in blood and body tissues, a consequence of its high degree of fluorination, fit these requirements perfectly, enabling rapid induction of and emergence from anesthesia. After extensive preclinical and clinical evaluation, this compound, under the brand name Suprane, was approved by the FDA in 1992 and clinically introduced around 1991. This introduction was accompanied by the development of a specialized, electrically heated vaporizer, the Tec 6, designed to handle its high vapor pressure.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of this compound's properties is essential for its synthesis and clinical application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

| CAS Number | 57041-67-5 | |

| Molecular Formula | C3H2F6O | |

| Molar Mass | 168.04 g/mol | |

| Boiling Point | 23.5 °C (at 1 atm) | |

| Density | 1.465 g/cm³ (at 20 °C) | |

| Vapor Pressure | 88.5 kPa (664 mmHg) at 20 °C |

Table 2: Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Blood/Gas Partition Coefficient | 0.42 | |

| Oil/Gas Partition Coefficient | 18.7 | |

| Minimum Alveolar Concentration (MAC) | 6.0% (31-65 age group) | |

| Metabolism | ~0.02% |

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed, with the most common starting from the anesthetic isoflurane (B1672236). Other pathways have been devised to avoid certain toxic or expensive reagents. This section details the primary synthetic methodologies.

Synthesis from Isoflurane

The conversion of isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) to this compound involves the substitution of a chlorine atom with a fluorine atom. This halogen exchange reaction is the most direct and widely practiced approach.

This method is a cornerstone of commercial this compound production. It involves the reaction of isoflurane with anhydrous hydrogen fluoride (B91410) in the presence of a Lewis acid catalyst, typically antimony pentachloride (SbCl5) or antimony pentafluoride (SbF5).

Experimental Protocol:

-

Reactor Setup: A corrosion-resistant reactor (e.g., made of polytetrafluoroethylene or a suitable alloy) is charged with isoflurane and the antimony pentahalide catalyst (0.7-1.2 mol% relative to isoflurane) under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Anhydrous hydrogen fluoride (1.3-2.2 molar equivalents) is carefully added to the stirred mixture. The reaction is endothermic, and the temperature is maintained between 9-18 °C using a cooling bath.

-

Reaction: The reaction mixture is stirred at the controlled temperature for approximately 6 to 7 hours after the complete addition of hydrogen fluoride.

-

Quenching: The reaction is quenched by carefully adding the mixture to an excess of cold water.

-

Workup and Purification: The organic layer is separated, washed with a bicarbonate solution to neutralize any remaining acid, and then washed with water. The crude this compound is dried and purified by fractional distillation to remove unreacted isoflurane and byproducts.

Table 3: Quantitative Data for Fluorination of Isoflurane with HF/SbCl5

| Parameter | Value | Reference |

| Catalyst Loading (SbCl5) | 0.7 - 1.2 mol% | |

| HF (molar equivalents) | 1.3 - 2.2 | |

| Reaction Temperature | 9 - 18 °C | |

| Reaction Time | 6 - 7 hours |

An alternative method utilizes potassium fluoride (KF) as the fluorinating agent, often in a high-boiling point solvent like diethylene glycol. This approach avoids the use of highly corrosive hydrogen fluoride and toxic antimony catalysts.

Experimental Protocol:

-

Reactor Setup: A high-pressure autoclave is charged with diethylene glycol, dry potassium fluoride, and isoflurane.

-

Reaction: The sealed autoclave is heated to 220-230 °C with stirring for 10-12 hours. The pressure inside the autoclave will increase as the reaction proceeds.

-

Cooling and Isolation: After the reaction, the autoclave is cooled to room temperature. The crude product is then isolated by distillation from the reaction mixture.

-

Purification: The collected distillate, which is crude this compound, is further purified by fractional distillation.

Table 4: Quantitative Data for Fluorination of Isoflurane with KF

| Parameter | Value | Reference |

| Solvent | Diethylene Glycol | |

| Fluorinating Agent | Potassium Fluoride | |

| Reaction Temperature | 220 - 230 °C | |

| Reaction Time | 10 - 12 hours | |

| Yield | 43.8% |

Multi-step Synthesis from Hexafluoropropene (B89477) Epoxide

This synthetic route provides an alternative to using isoflurane as a starting material and proceeds through several intermediate steps.

Experimental Protocol:

-

Formation of Methyl 2-methoxytetrafluoropropionate: Gaseous hexafluoropropene epoxide is passed through methanol to yield methyl 2-methoxytetrafluoropropionate.

-

Hydrolysis: The resulting ester is hydrolyzed to 2-methoxytetrafluoropropionic acid using an aqueous base such as potassium hydroxide, followed by acidification.

-

Decarboxylation: The acid is then decarboxylated by heating, often in the presence of a high-boiling point solvent like a glycol, to form 1,2,2,2-tetrafluoroethyl methyl ether.

-

Chlorination: The methyl ether is chlorinated using chlorine gas under UV light to produce 1,2,2,2-tetrafluoroethyl dichloromethyl ether.

-

Fluorination: The final step involves a fluorine-chlorine exchange reaction on the dichloromethyl ether, similar to the fluorination of isoflurane, using reagents like hydrogen fluoride with an antimony pentachloride catalyst, to yield this compound.

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using various analytical techniques.

-